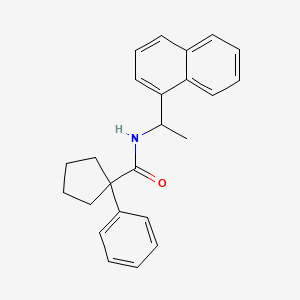![molecular formula C23H20N2O4S B2779844 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide CAS No. 922849-50-1](/img/structure/B2779844.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, attached to a phenyl group and a butanamide group. The phenyl group is further substituted with a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as IR spectroscopy, UV-visible spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques can provide information about the functional groups present in the compound and their arrangement.Aplicaciones Científicas De Investigación
Angiotensin II Antagonists
Research on triazolinone and biphenylsulfonamide derivatives, including compounds structurally related to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide, has shown their efficacy as orally active angiotensin II (AII) antagonists. These compounds demonstrate potent AT1 receptor affinity and enhanced AT2 affinity. Such characteristics are significant for the development of drugs aimed at treating cardiovascular diseases, including hypertension and heart failure (Ashton et al., 1994).
Cell Viability Indicators
A highly water-soluble disulfonated tetrazolium salt, structurally related to the compound of interest, has been synthesized and utilized as a chromogenic indicator for NADH as well as a cell viability indicator. This application is particularly relevant in the field of biochemistry and cell biology for assessing cell health and metabolic activity (Ishiyama et al., 1997).
COVID-19 Drug Research
Amid the COVID-19 pandemic, certain sulfonamide derivatives, including those structurally related to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide, have been investigated for their potential as antiviral agents. Computational calculations and molecular docking studies suggest these compounds could be effective against SARS-CoV-2 by inhibiting key viral proteins, indicating their potential application in treating COVID-19 (Fahim & Ismael, 2021).
Desalination Membrane Synthesis
Research into the synthesis of novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant (mPASB), demonstrates the application of sulfonamide derivatives in creating composite membranes for desalination. These membranes show potential for water purification, highlighting the role of such compounds in addressing global water scarcity challenges (Padaki et al., 2013).
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives, related to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide, have been synthesized and characterized for their antimicrobial and antitubercular properties. Such studies are essential for the development of new treatments against resistant bacterial strains, contributing to the field of infectious diseases (Kumar, Prasad, & Chandrashekar, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUJKDOWEAOZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)
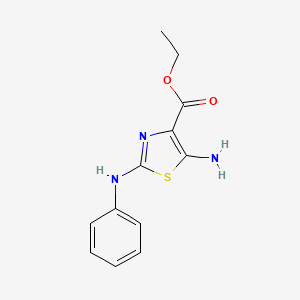
![6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2779768.png)
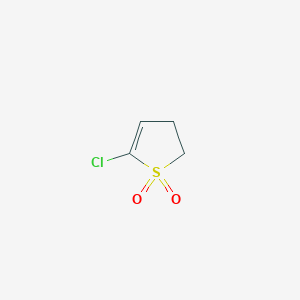
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)

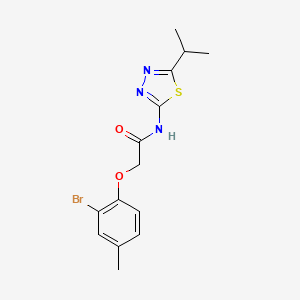
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
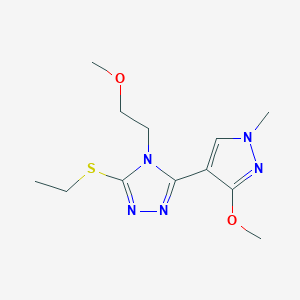
![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)
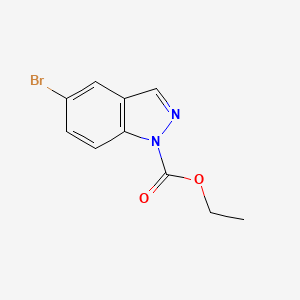

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2779783.png)
